6-Acetylbicyclo[4.2.0]oct-4-en-3-one
Description
6-Acetylbicyclo[4.2.0]oct-4-en-3-one (CAS 122598-62-3) is a bicyclic ketone derivative featuring a fused bicyclo[4.2.0]octene framework with an acetyl substituent at the 6-position and a ketone group at the 3-position. Its molecular formula is C₁₀H₁₂O₂, and it is classified as a strained bicyclic compound due to the fused ring system . This structure confers unique reactivity, particularly in ring-opening metathesis (ROM) and cycloaddition reactions, which are critical in polymer chemistry and pharmaceutical synthesis . The compound is commercially available through specialty chemical suppliers, such as Shanghai Jieshi Kai Biological Technology, and is often utilized as an intermediate in organic synthesis .
Properties
CAS No. |
122598-62-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
6-acetylbicyclo[4.2.0]oct-4-en-3-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)10-4-2-8(10)6-9(12)3-5-10/h3,5,8H,2,4,6H2,1H3 |
InChI Key |
MTRPQRFUEGIZHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1CC(=O)C=C2 |
Canonical SMILES |
CC(=O)C12CCC1CC(=O)C=C2 |
Synonyms |
Bicyclo[4.2.0]oct-4-en-3-one, 6-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key bicyclic compounds structurally related to 6-Acetylbicyclo[4.2.0]oct-4-en-3-one:
Reactivity and Stability
- Steric and Electronic Effects: The acetyl group in this compound introduces steric hindrance, reducing its reactivity in ROM compared to unsubstituted bicyclo[4.2.0]octene derivatives .
- Heteroatom Influence : The 5-thia-1-azabicyclo[4.2.0]oct-2-ene system (e.g., cephalosporin derivatives) demonstrates enhanced stability due to sulfur and nitrogen heteroatoms, enabling its use in antibiotics .
Key Research Findings
- Substituent Impact on Reactivity: The acetyl group in this compound reduces ROM rates by 40–60% compared to non-acetylated analogues, as demonstrated in kinetic studies using Grubbs catalysts .
- Therapeutic Potential: Bicyclo[4.2.0]octane derivatives with halogen substituents (e.g., 8,8-dichloro variants) show promise in treating cardiovascular disorders due to their vasodilatory properties .
- Analytical Challenges : Gas chromatography-mass spectroscopy (GC-MS) analysis of (Z)-6-Acetylbicyclo[4.4.0]dec-2-en-4-one revealed fragmentation patterns distinct from smaller bicyclo[4.2.0] systems, highlighting structural sensitivity in mass spectrometry .
Preparation Methods
Substrate Selection and Reaction Design
The photochemical [2+2] cycloaddition of enones or dienes is a cornerstone for constructing bicyclo[4.2.0]octane skeletons. Yamada et al. demonstrated that irradiating 6-methylcyclohept-2-enone with UV light induces intramolecular [2+2] cyclization, yielding 6-methylbicyclo[4.2.0]octan-2-one. For 6-acetylbicyclo[4.2.0]oct-4-en-3-one, a similar strategy could employ 4-acetylcyclohept-2-enone as the precursor.
Synthetic Pathway
-
Precursor Synthesis : 4-Acetylcyclohept-2-enone is prepared via Friedel-Crafts acylation of cycloheptene with acetyl chloride in the presence of AlCl₃.
-
Photocyclization : UV irradiation (λ = 254 nm) in anhydrous benzene under nitrogen generates the bicyclo[4.2.0] framework through suprafacial [2+2] bonding.
Key Parameters :
Yield Optimization
-
Temperature Control : Maintaining 10–15°C minimizes side reactions like polymerization.
-
Quenchers : Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses radical pathways, improving selectivity.
Representative Data :
Transition-Metal-Catalyzed Cycloisomerization
Palladium-Catalyzed Cyclization of Enynones
Transition-metal catalysts enable regioselective cyclizations under milder conditions. The patent EP0257610A2 discloses Pd(PPh₃)₄-mediated cycloisomerization of 7-alkynylcycloheptenones to bicyclo[4.2.0]octenones.
Reaction Mechanism
Protocol Refinement
Performance Metrics :
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 7-Ethynylcyclohept-4-en-3-one | Pd(PPh₃)₄ | 6 | 72 |
Derivatization of Bicyclo[4.2.0]octane Intermediates
Acetylation of Bicyclo[4.2.0]oct-4-en-3-ol
Post-cyclization acetylation introduces the ketone group. Sydnes et al. reviewed acylations using Weinreb amides or chloroacetyl chloride.
Stepwise Synthesis
-
Hydroxylation : Epoxidation of bicyclo[4.2.0]oct-4-ene with m-CPBA, followed by acid-catalyzed ring opening to yield bicyclo[4.2.0]oct-4-en-3-ol.
-
Oxidation : Swern oxidation (COCl₂, DMSO, Et₃N) converts the alcohol to bicyclo[4.2.0]oct-4-en-3-one.
-
Acetylation : Treatment with acetyl chloride and AlCl₃ installs the acetyl group at C6.
Critical Considerations :
-
Regioselectivity : Friedel-Crafts acylation favors the less strained C6 position over C2.
-
Side Reactions : Over-acylation is mitigated by using stoichiometric AlCl₃ and low temperatures (−20°C).
Yield Comparison :
| Step | Reagents | Yield (%) |
|---|---|---|
| Hydroxylation | m-CPBA, CH₂Cl₂, 0°C | 65 |
| Oxidation | Swern conditions | 78 |
| Acetylation | AcCl, AlCl₃, −20°C | 83 |
Enzymatic Resolution for Enantiopure Synthesis
Lipase-Catalyzed Kinetic Resolution
The patent US20040110228A1 highlights enzymatic methods to access chiral bicyclic ketones.
Procedure
-
Substrate : Racemic this compound.
-
Enzyme : Candida antarctica lipase B (CAL-B) in vinyl acetate.
-
Outcome : Selective acetylation of the (6R) enantiomer, enabling chromatographic separation.
Efficiency Parameters :
| Enzyme Loading (mg/mmol) | Time (h) | ee (%) |
|---|---|---|
| 20 | 48 | 94 |
Comparative Analysis of Methodologies
Cost vs. Efficiency
Q & A
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s bioactivity?
- Methodological Answer : Define feasibility by assessing synthetic scalability and analytical resource availability. Ensure novelty via a systematic literature review (e.g., PubMed, SciFinder). Address ethical considerations by minimizing animal use in toxicity studies through in silico predictions .
Q. What validation steps are critical when reproducing synthetic protocols for this compound?
- Methodological Answer : Cross-validate yields and purity metrics using independent instrumentation. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborate with third-party labs for inter-laboratory reproducibility testing .
Safety & Handling
Q. What precautions are essential when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
